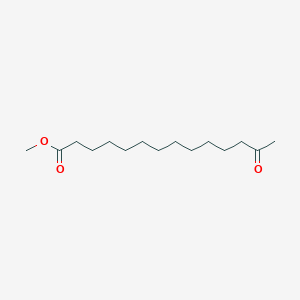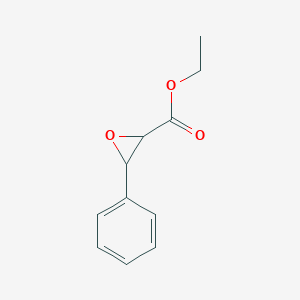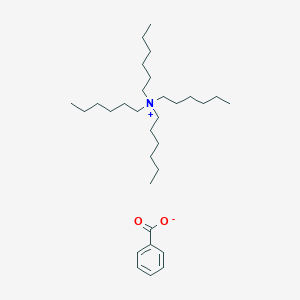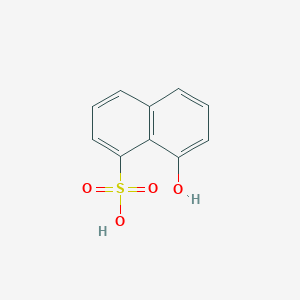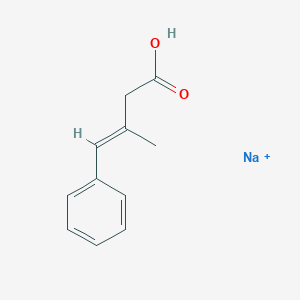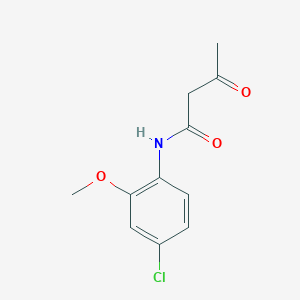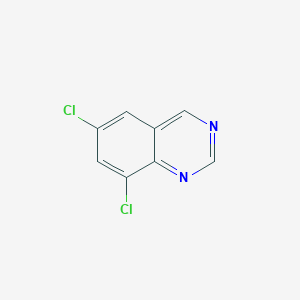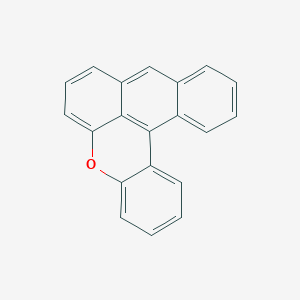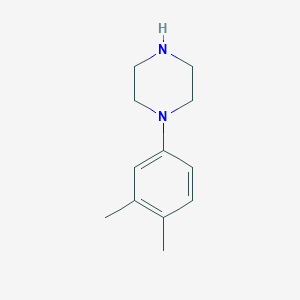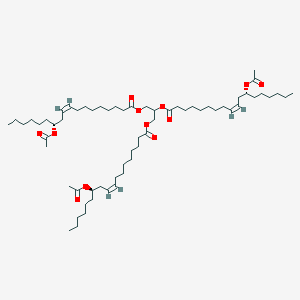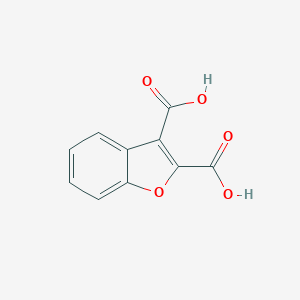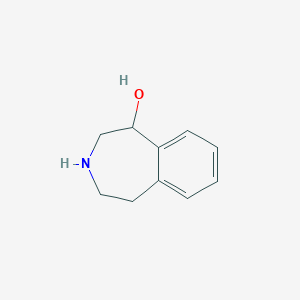![molecular formula C26H17NO4S B095171 9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]- CAS No. 15958-61-9](/img/structure/B95171.png)
9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]- is a synthetic compound that has been extensively studied for its potential use in various fields of science and research. This compound is also known as AQ4N and has been found to have significant potential in the field of cancer research. AQ4N is a prodrug that is activated under hypoxic conditions, which makes it an ideal candidate for cancer treatment. In
Mécanisme D'action
AQ4N is activated under hypoxic conditions, which leads to the formation of a cytotoxic metabolite. The metabolite is thought to function by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Effets Biochimiques Et Physiologiques
AQ4N has been shown to have significant effects on the biochemical and physiological processes of cancer cells. The compound has been shown to induce DNA damage and inhibit DNA synthesis, which leads to cell death. AQ4N has also been shown to inhibit angiogenesis, which can lead to the starvation of tumors. The compound has also been shown to have an effect on the immune system, which can help to enhance the body's natural defense mechanisms against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
AQ4N has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential use in cancer treatment. AQ4N is also selective for hypoxic cells, which makes it an ideal candidate for cancer treatment. However, AQ4N also has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, which can affect the results of experiments. AQ4N also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of AQ4N. One potential direction is the development of new analogs of AQ4N that have improved stability and solubility. Another potential direction is the study of AQ4N in combination therapy with other anticancer drugs. The compound has also been studied for its potential use in other fields of research, such as the treatment of ischemic diseases. Further research is needed to fully understand the potential of AQ4N in these areas.
Méthodes De Synthèse
The synthesis of AQ4N is a multi-step process that involves the reaction of anthracene-9,10-dione with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
AQ4N has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively target hypoxic cells, which are often found in solid tumors. AQ4N is a prodrug that is activated under hypoxic conditions, which makes it an ideal candidate for cancer treatment. The compound has also been studied for its potential use in combination therapy with other anticancer drugs.
Propriétés
Numéro CAS |
15958-61-9 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]- |
Formule moléculaire |
C26H17NO4S |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
1-[4-(benzenesulfonyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H17NO4S/c28-25-20-9-4-5-10-21(20)26(29)24-22(25)11-6-12-23(24)27-17-13-15-19(16-14-17)32(30,31)18-7-2-1-3-8-18/h1-16,27H |
Clé InChI |
KENBLFRKIMERGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Autres numéros CAS |
15958-61-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



